Metralindole hydrochloride

説明

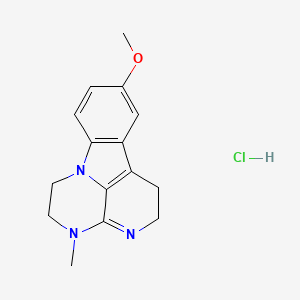

Structure

3D Structure of Parent

特性

IUPAC Name |

12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18;/h3-4,9H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVSZWEVNAKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54188-38-4 (Parent) | |

| Record name | Metralindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90202016 | |

| Record name | Metralindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53734-79-5 | |

| Record name | 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-methoxy-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53734-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metralindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metralindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRALINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15TM76Y3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metralindole hydrochloride chemical structure and properties

An In-depth Technical Guide to Metralindole (B1210286) Hydrochloride

Introduction

Metralindole hydrochloride, also known by the trade name Inkazan, is a tetracyclic antidepressant that was developed and investigated in Russia.[1][2] It belongs to the class of reversible inhibitors of monoamine oxidase A (RIMA), and its chemical structure and pharmacological activity are closely related to another antidepressant, pirlindole.[1][2] Primarily studied for its effects on the central nervous system, its main therapeutic application was intended for the treatment of depression.[2][3] More recent research has also explored its potential as a multi-targeted inhibitor for certain kinases, suggesting a broader pharmacological profile.[4]

Chemical Structure and Properties

Metralindole is a heterocyclic β-carboline derivative.[3] The hydrochloride salt is an off-white, odorless powder with a bitter taste and is soluble in water.

Chemical Identifiers and Properties

The key chemical and physical properties of Metralindole and its hydrochloride salt are summarized below.

| Property | Value | Reference |

| IUPAC Name | 12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,9(16),10(15),11,13-pentaene | [3] |

| Synonyms | Inkazan, Incasan, Metralindol | [1][3][5] |

| CAS Number (HCl Salt) | 53734-79-5 | [1][2][6] |

| CAS Number (Free Base) | 54188-38-4 | [1][3] |

| Chemical Formula (HCl) | C₁₅H₁₈ClN₃O | [1][6] |

| Molecular Weight (HCl) | 291.78 g/mol | [1][6] |

| Chemical Formula (Base) | C₁₅H₁₇N₃O | [3] |

| Molecular Weight (Base) | 255.31 g/mol | [3][7] |

| Melting Point (HCl) | 305-308°C | |

| Melting Point (Base) | 164-165°C | |

| SMILES Code | CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4 | [3] |

Chemical Structure

Caption: 2D Chemical Structure of Metralindole.

Caption: 2D Chemical Structure of Metralindole.

Pharmacology

Mechanism of Action

Metralindole's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A).[1][2][6][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[9] By inhibiting MAO-A, Metralindole increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[9]

Recent studies have also identified this compound as an inhibitor of human cyclin-dependent kinase 2 (CDK2) and human protein kinase CK2 holoenzyme.[4] This suggests a potential role for the compound in cancer therapy, particularly for non-small cell lung cancer.[4]

Pharmacodynamics

The inhibition of MAO-A by Metralindole leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission. This modulation of the monoaminergic systems is a common mechanism for many antidepressant drugs.[10] Studies have shown its effects on adrenergic neurotransmission and on the bioelectrical activity of the brain.

Synthesis

Experimental Protocols & Workflows

Detailed experimental protocols for this compound are primarily documented in Russian pharmacological literature from the 1980s and are not widely available in public databases.[1] However, a general workflow for the preclinical evaluation of a novel antidepressant like Metralindole can be outlined.

Caption: Generalized workflow for the preclinical assessment of an antidepressant.

Signaling Pathways

Monoamine Oxidase A Inhibition Pathway

As a RIMA, Metralindole's primary effect is on the monoaminergic system. The diagram below illustrates this pathway.

Caption: Signaling pathway of Metralindole as a MAO-A inhibitor.

Potential Cell Cycle Inhibition Pathway

Recent findings suggest Metralindole also inhibits CDK2 and CK2, key regulators of the cell cycle. This could provide a basis for its potential anti-cancer properties.

Caption: Potential mechanism of Metralindole in cell cycle regulation.

Clinical Information

Metralindole (as Inkazan) was investigated in Russia for its potential as an antidepressant.[1][2] Available information indicates that it reached at least Phase II of clinical trials.[3] However, detailed results from these trials are not widely published in English-language journals, and the drug did not see widespread international use.[3] The oral LD50 in mice was reported as 445 mg/kg.

Conclusion

This compound is a tetracyclic compound with a primary, well-documented role as a reversible inhibitor of monoamine oxidase A. Its development as an antidepressant was promising, though its clinical use has been limited. The more recent discovery of its inhibitory effects on CDK2 and CK2 kinases opens new avenues for research into its potential applications in oncology. Further investigation is required to fully elucidate its complete pharmacological profile and therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. Metralindole - Wikipedia [en.wikipedia.org]

- 3. Metralindole | C15H17N3O | CID 68713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metralindole HCl | TargetMol [targetmol.com]

- 6. Metralindole HCl - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. metralindole [drugcentral.org]

- 8. Metralindole [medbox.iiab.me]

- 9. psychscenehub.com [psychscenehub.com]

- 10. Antidepressants : mechanisms of action [biopsychiatry.com]

An In-depth Technical Guide to the Synthesis and Purification of Metralindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metralindole hydrochloride, a tetracyclic β-carboline derivative known chemically as 2,4,5,6-tetrahydro-9-methoxy-4-methyl-1H-3,4,6a-triazafluoranthene hydrochloride, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated for its potential as an antidepressant.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, designed for professionals in the fields of chemical synthesis and drug development. This document outlines a probable synthetic pathway, details purification methodologies, and presents analytical techniques for quality control. While specific proprietary synthesis details are not publicly available, this guide consolidates information based on the known chemistry of related β-carboline compounds to propose a scientifically sound synthetic and purification strategy.

Synthesis of this compound

The synthesis of the tetracyclic core of Metralindole likely proceeds through a Pictet-Spengler reaction, a well-established method for the synthesis of β-carbolines and tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[2][3][4]

Proposed Synthetic Pathway

The synthesis is hypothesized to be a multi-step process culminating in the formation of the hydrochloride salt. A plausible route involves the reaction of a tryptamine (B22526) derivative with a suitable aldehyde to form the tetracyclic structure, followed by N-methylation and subsequent conversion to the hydrochloride salt.

A potential key starting material is 6-methoxy-tryptamine.[4] The synthesis would then proceed through a cyclization reaction to form the core triazafluoranthene ring system.

References

Metralindole Hydrochloride: A Technical Guide for Researchers

CAS Number: 53734-79-5

Synonyms: Inkazan, Incasan, Metralindole (B1210286) HCl

Abstract

This technical guide provides a comprehensive overview of Metralindole hydrochloride, a compound with a multifaceted pharmacological profile. Historically investigated in Russia as a reversible inhibitor of monoamine oxidase A (RIMA) for the treatment of depression, recent computational studies have unveiled its potential as a multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, suggesting novel therapeutic avenues in oncology. This document synthesizes the available technical data on its chemical and physical properties, synthesis, dual mechanisms of action, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the further exploration of this compound.

Chemical and Physical Properties

This compound is an off-white, odorless powder with a bitter taste. It is a heterocyclic β-carboline derivative.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈ClN₃O | [1][2] |

| Molecular Weight | 291.78 g/mol | [1][2] |

| Melting Point | 305-308 °C | [1] |

| Solubility | Soluble in water | [1] |

| Appearance | Off-white odorless powder | [1] |

| LD₅₀ (oral, mice) | 445 mg/kg | [1] |

Synthesis

The synthesis of Metralindole has been described in the scientific and patent literature.[1] A general synthetic pathway involves the reaction of tryptamine (B22526) derivatives with appropriate aldehydes or their equivalents, followed by cyclization and subsequent chemical modifications to yield the tetracyclic core structure of Metralindole. The final step typically involves the formation of the hydrochloride salt.

References

The Pharmacology of Metralindole: A Technical Guide for Researchers

An In-depth Examination of a Reversible Inhibitor of Monoamine Oxidase A (RIMA)

Abstract

Metralindole (Inkazan) is a reversible inhibitor of monoamine oxidase A (RIMA) that was investigated in Russia for its potential as an antidepressant agent.[1] Structurally related to pirlindole, Metralindole's mechanism of action centers on the selective and reversible inhibition of the MAO-A enzyme, leading to an increase in the synaptic availability of key monoamine neurotransmitters. This technical guide provides a comprehensive overview of the pharmacology of Metralindole as a RIMA, intended for researchers, scientists, and drug development professionals. The document outlines the theoretical framework for its mechanism of action, details the experimental protocols for its characterization, and presents its anticipated pharmacodynamic and pharmacokinetic profiles in a structured format. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide utilizes illustrative data based on the known properties of other RIMAs to provide a comprehensive and practical resource.

Introduction to Metralindole and RIMAs

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of one or both monoamine oxidase enzymes: MAO-A and MAO-B.[2] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the synaptic cleft.[2] Reversible inhibitors of monoamine oxidase A (RIMAs) are a subclass of MAOIs that selectively and reversibly inhibit the MAO-A enzyme.[2] This reversibility offers a significant safety advantage over older, irreversible MAOIs, particularly concerning the risk of hypertensive crisis induced by tyramine-rich foods.[2]

Metralindole was developed as a RIMA, positioning it as a potentially safer antidepressant. Its therapeutic effect is believed to stem from the elevation of monoamine levels in the brain, which are implicated in the pathophysiology of depression.

Mechanism of Action: Reversible Inhibition of MAO-A

The primary mechanism of action of Metralindole is the reversible inhibition of monoamine oxidase A. MAO-A preferentially metabolizes serotonin and norepinephrine, and to a lesser extent, dopamine. By reversibly binding to MAO-A, Metralindole prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased availability in the synaptic cleft. This enhanced neurotransmission is thought to be the basis of its antidepressant effects.

Signaling Pathway of MAO-A Inhibition

The following diagram illustrates the effect of Metralindole on monoaminergic neurotransmission.

Caption: Metralindole reversibly inhibits MAO-A in the presynaptic neuron.

Quantitative Pharmacological Data (Illustrative)

While specific experimental data for Metralindole is scarce in the literature, the following tables present an illustrative pharmacological profile consistent with a selective RIMA. These values are intended to serve as a template for the presentation of actual experimental findings.

Table 1: In Vitro MAO Inhibition Profile of Metralindole (Illustrative Data)

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| IC50 (nM) | 85 | 2500 | 29.4 |

| Ki (nM) | 40 | 1200 | 30.0 |

| Inhibition Type | Reversible, Competitive | Reversible, Competitive | - |

Table 2: Pharmacokinetic Profile of Metralindole in Rodent Models (Illustrative Data)

| Parameter | Value |

| Bioavailability (Oral) | ~70% |

| Tmax (Oral) | 1.5 - 2.5 hours |

| Half-life (t1/2) | 4 - 6 hours |

| Volume of Distribution (Vd) | 2.5 L/kg |

| Protein Binding | ~85% |

| Primary Route of Metabolism | Hepatic (Oxidation, Glucuronidation) |

| Primary Route of Excretion | Renal |

Experimental Protocols

The following protocols describe standard methodologies for characterizing the pharmacological properties of a RIMA like Metralindole.

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 values for MAO-A and MAO-B inhibition.

Objective: To quantify the inhibitory potency of Metralindole on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Amplex® Red reagent (or similar fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Selective inhibitors for control (Clorgyline for MAO-A, Selegiline for MAO-B)

-

Metralindole

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Metralindole in assay buffer.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, the respective MAO enzyme (A or B), and the Metralindole dilution (or control inhibitor/vehicle).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (p-tyramine), Amplex Red, and HRP mixture to each well to start the reaction.

-

Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation/emission wavelength appropriate for the fluorescent probe (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red). The rate of fluorescence increase is proportional to MAO activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Metralindole relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic properties of Metralindole in an animal model.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Metralindole.

Animals: Male Sprague-Dawley rats (or other suitable rodent model).

Procedure:

-

Dosing: Administer Metralindole to two groups of rats: one group via intravenous (IV) injection and another via oral gavage.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing from the tail vein or other appropriate site.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Extract Metralindole and any potential metabolites from the plasma samples. Quantify the concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key parameters including clearance, volume of distribution, half-life, and bioavailability (by comparing oral and IV data).

Conclusion

Metralindole, as a reversible inhibitor of monoamine oxidase A, represents a potentially valuable therapeutic agent in the treatment of depression. Its pharmacological profile, characterized by selective and reversible MAO-A inhibition, suggests a favorable safety profile compared to older, irreversible MAOIs. While specific quantitative data for Metralindole remains limited in the public domain, the experimental methodologies outlined in this guide provide a robust framework for its comprehensive pharmacological evaluation. Further research to fully elucidate its binding kinetics, in vivo efficacy, and metabolic fate is warranted to realize its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and development of novel antidepressant therapies.

References

Metralindole Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metralindole (B1210286), a reversible inhibitor of monoamine oxidase A (RIMA) and an inhibitor of cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, presents a compound of interest for further investigation. This technical guide provides a comprehensive overview of the available information on the solubility and stability of its hydrochloride salt. Due to the limited publicly available quantitative data for metralindole hydrochloride, this document emphasizes standardized experimental protocols for determining these critical physicochemical properties. Furthermore, it elucidates the key signaling pathways associated with its mechanisms of action through detailed diagrams, offering a foundational resource for researchers and drug development professionals.

Introduction

Metralindole has been identified as a molecule with potential therapeutic applications, acting as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] Additionally, it has been reported to inhibit cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, suggesting a broader pharmacological profile.[3][4] Understanding the solubility and stability of the hydrochloride salt of metralindole is paramount for its development as a potential therapeutic agent, influencing formulation strategies, bioavailability, and shelf-life. This guide aims to provide a detailed framework for evaluating these properties.

Solubility of this compound

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, some suppliers indicate that it is soluble in dimethyl sulfoxide (B87167) (DMSO). The solubility of hydrochloride salts of amine-containing compounds can be significantly influenced by pH and the nature of the solvent.

Recommended Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument for quantification

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Data Presentation: The results should be compiled into a table for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 5.0) | 37 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Stability of this compound

The chemical stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Purified water

-

A suitable organic solvent for initial dissolution if necessary (e.g., methanol, acetonitrile)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system for separation and identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Heat at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Keep at room temperature or heat gently for a specific duration.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a set time.

-

Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid powder and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Use a mass spectrometer (LC-MS) to help identify the structure of any significant degradation products.

-

Data Presentation: The results should be summarized in a table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Rt of Major Degradant(s) |

| 0.1 M HCl | 24 hours | 60 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 M NaOH | 8 hours | 40 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂ | 24 hours | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Dry Heat (Solid) | 48 hours | 80 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Photostability | [ICH Q1B] | [ICH Q1B] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Signaling Pathways

Metralindole's pharmacological effects are attributed to its interaction with multiple targets. The following diagrams illustrate the key signaling pathways involved.

Monoamine Oxidase A (MAO-A) Inhibition

Metralindole acts as a reversible inhibitor of MAO-A. This enzyme is located on the outer mitochondrial membrane and is responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron.[5] Inhibition of MAO-A leads to an increase in the cytosolic concentration of these neurotransmitters, making more available for packaging into synaptic vesicles and subsequent release into the synaptic cleft.

Mechanism of MAO-A Inhibition by Metralindole.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[6] It forms active complexes with cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which activates genes required for DNA synthesis.[7] Inhibition of CDK2 by metralindole would prevent Rb phosphorylation, keeping it bound to E2F, thereby arresting the cell cycle at the G1/S checkpoint.

CDK2 Inhibition and Cell Cycle Arrest.

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in various cellular processes, including cell survival and proliferation.[8] It can phosphorylate and regulate numerous substrates, including key components of the PI3K/AKT and NF-κB signaling pathways.[4][9] For instance, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, leading to the activation of the pro-survival AKT pathway.[10] By inhibiting CK2, metralindole could potentially downregulate these pro-survival pathways.

References

- 1. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

Preclinical Data on Metralindole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Metralindole hydrochloride, also known as Inkazan, is a tetracyclic antidepressant that was investigated in Russia. It functions as a reversible inhibitor of monoamine oxidase A (RIMA), and is structurally and pharmacologically similar to pirlindole.[1][2][3][4] This technical guide provides a summary of the available preclinical data on this compound and related compounds, offering insights into its pharmacological, pharmacokinetic, and toxicological profile. Due to the limited availability of specific quantitative data for Metralindole, this guide incorporates information from its closely related analogue, pirlindole, and outlines standard experimental protocols for the evaluation of RIMA compounds.

Core Preclinical Data

Pharmacodynamics

Metralindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][4] This enzyme is crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft.[5] By inhibiting MAO-A, Metralindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect. It has been noted to partially inhibit MAO-B as well and to inhibit the reuptake of monoamines, though it lacks cholinolytic activity.

A key pharmacodynamic feature of RIMAs is their reduced potentiation of the pressor effect of tyramine (B21549) compared to irreversible MAOIs, mitigating the risk of the "cheese effect" (hypertensive crisis). A study by Andreeva et al. (1991) provided a comparative analysis of the tyramine pressor effect in the presence of Metralindole (Inkazan) and other antidepressants.[1]

Table 1: In Vitro MAO-A and MAO-B Inhibition (Data for Structurally Similar Pirlindole)

| Compound | Target | IC50 | Species |

| Pirlindole | MAO-A | Data not available | Data not available |

| Pirlindole | MAO-B | Data not available | Data not available |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not widely published. However, data for the related compound, pirlindole, provides an indication of its likely pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Pirlindole in Preclinical Species

| Parameter | Rat | Dog |

| Bioavailability | 20-30% | Data not available |

| Tmax (oral) | 2.5 - 6 hours | 0.8 - 2 hours |

| Elimination Half-life | Biphasic: 7.5 hours and 34-70 hours | Triphasic: 1.3 hours, 10.8 hours, and 185 hours |

| Metabolism | Extensive first-pass effect | Extensive |

| Excretion | Mainly unconjugated products | Mostly conjugated products |

Toxicology

Specific quantitative toxicology data for this compound, such as LD50 values, are not available in the reviewed literature. Preclinical studies on the related compound, pirlindole, have indicated a favorable safety profile at therapeutic doses, with no reported mutagenic, clastogenic, or carcinogenic properties.

Table 3: Summary of Toxicological Profile (Qualitative)

| Study Type | Findings for Pirlindole |

| Acute Toxicity | No potentially dangerous effects at usual doses. |

| Chronic Toxicity | No potentially dangerous effects at usual doses. |

| Mutagenicity | No measurable mutagenic properties. |

| Clastogenicity | No measurable clastogenic properties. |

| Carcinogenicity | No measurable carcinogenic properties. |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are standardized protocols for key experiments used to characterize reversible inhibitors of monoamine oxidase A.

In Vitro Monoamine Oxidase Inhibition Assay

This assay is designed to determine the potency and selectivity of a compound in inhibiting MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (B1673886) (substrate for both MAO-A and MAO-B).

-

This compound (test compound).

-

Clorgyline (selective MAO-A inhibitor, positive control).

-

Selegiline (B1681611) (selective MAO-B inhibitor, positive control).

-

Phosphate (B84403) buffer.

-

96-well microplate reader (fluorescence).

Procedure:

-

Prepare serial dilutions of this compound, clorgyline, and selegiline in phosphate buffer.

-

In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to each well.

-

Add the different concentrations of the test compound and positive controls to the wells. Include a vehicle control (buffer only).

-

Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Measure the formation of the fluorescent product, 4-hydroxyquinoline, over time using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Forced Swim Test (FST) in Rodents

The FST is a common behavioral test to assess the antidepressant-like activity of a compound.[6][7][8][9]

Objective: To evaluate the antidepressant-like effect of this compound in a rodent model of depression.

Materials:

-

Male Sprague-Dawley rats or male C57BL/6 mice.

-

This compound.

-

Vehicle (e.g., saline or distilled water).

-

Cylindrical water tank (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).

-

Water maintained at 23-25°C.

-

Video recording and analysis software.

Procedure:

-

Habituation (Day 1): Place each animal individually into the water tank filled to a depth where the animal cannot touch the bottom for a 15-minute pre-swim session.

-

Drug Administration (Day 2): Administer this compound or vehicle intraperitoneally or orally 30-60 minutes before the test session.

-

Test Session (Day 2): Place the animals back into the water tank for a 5-minute test session.

-

Behavioral Scoring: Record the sessions and score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.

-

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Tyramine Pressor Response Test

This in vivo test evaluates the potentiation of the hypertensive effect of tyramine by an MAO inhibitor.[][11][12][13][14]

Objective: To assess the potential of this compound to induce a hypertensive crisis by measuring its effect on the pressor response to tyramine.

Materials:

-

Male Wistar rats.

-

This compound.

-

Tyramine hydrochloride.

-

Anesthetic (e.g., urethane).

-

Catheters for arterial blood pressure measurement and intravenous administration.

-

Pressure transducer and data acquisition system.

Procedure:

-

Anesthetize the rats and insert catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

Allow the animals to stabilize.

-

Administer a single oral or intravenous dose of this compound or vehicle.

-

After a predetermined time for drug absorption and distribution, administer incremental intravenous doses of tyramine.

-

Record the mean arterial blood pressure continuously.

-

Data Analysis: Determine the dose of tyramine required to produce a specific increase in blood pressure (e.g., 30 mmHg). Compare the tyramine dose-response curves between the Metralindole-treated and vehicle-treated groups to calculate the potentiation factor.

Visualizations

Signaling Pathway of MAO-A Inhibition

Caption: Signaling pathway of Metralindole's MAO-A inhibition.

Experimental Workflow for In Vitro MAO Inhibition Assay

Caption: Workflow for the in vitro MAO inhibition assay.

Experimental Workflow for Forced Swim Test

Caption: Workflow for the forced swim test in rodents.

References

- 1. Metralindole [medbox.iiab.me]

- 2. medkoo.com [medkoo.com]

- 3. Metralindole - Wikipedia [en.wikipedia.org]

- 4. Metralindole | C15H17N3O | CID 68713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 6. lasa.co.uk [lasa.co.uk]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Metralindole (Inkazan): A Technical Overview of the Soviet Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Metralindole, known by its trade name Inkazan, is a tetracyclic antidepressant developed in the Soviet Union. As a reversible inhibitor of monoamine oxidase A (RIMA), it represented a significant advancement in antidepressant therapy at the time of its creation. This technical guide provides an in-depth look at the history of Metralindole's development in Russia, its pharmacological profile, and the available data from preclinical and clinical studies.

Introduction and Historical Context

Metralindole (3-methyl-8-methoxy-3H-1,2,5,6-tetrahydropyrazino[1,2,3-ab]-β-carboline hydrochloride) was developed at the All-Union Scientific Research Chemical-Pharmaceutical Institute (VNIkHFI) in Moscow. The development of this original antidepressant was led by the prominent Soviet pharmacologist, Academician Mikhail Davydovich Mashkovsky, and his colleague N.I. Andreeva.

Structurally and pharmacologically, Metralindole is closely related to another Soviet antidepressant, Pirlindole (Pyrazidol). Both belong to the class of tetracyclic derivatives of indole. The research into these compounds was part of a broader effort within the Soviet pharmaceutical industry to create novel psychotropic drugs. Metralindole was designed to be a selective and reversible inhibitor of monoamine oxidase type A (MAO-A), with the aim of improving the safety profile compared to the earlier generation of irreversible MAO inhibitors.

Synthesis of Metralindole

The synthesis of related tetrahydro-β-carboline derivatives often involves the following steps:

-

Reaction of a tryptamine (B22526) derivative with an appropriate aldehyde in the presence of an acid catalyst to form a Schiff base.

-

Intramolecular electrophilic substitution to yield the tetracyclic tetrahydro-β-carboline ring system.

-

Subsequent reactions to build the pyrazino ring and introduce the required substituents.

Preclinical Pharmacology

Metralindole's preclinical pharmacology was extensively studied to characterize its mechanism of action, efficacy in animal models of depression, and its safety profile.

Mechanism of Action

Metralindole is a reversible inhibitor of monoamine oxidase A (MAO-A) and also partially inhibits MAO-B.[1][2][3] By inhibiting MAO-A, Metralindole reduces the breakdown of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft, thereby increasing their availability and enhancing monoaminergic neurotransmission.[4][5][6][7] This is believed to be the primary mechanism underlying its antidepressant effect. Additionally, Metralindole has been shown to inhibit the neuronal reuptake of monoamines.[2][3] Unlike tricyclic antidepressants, it does not possess anticholinergic properties.[3]

Below is a diagram illustrating the primary mechanism of action of Metralindole.

Mechanism of action of Metralindole (Inkazan).

Pharmacodynamics

Pharmacodynamic studies demonstrated that Metralindole potentiates the effects of monoamine precursors like L-DOPA and 5-hydroxytryptophan, as well as the effects of phenamine.[2] This is consistent with its MAO-inhibiting and neuronal reuptake blocking properties.

Toxicology

Toxicological studies were conducted on mice, rats, rabbits, and dogs.[8] The acute toxicity of Metralindole was found to be lower than that of the tricyclic antidepressant imipramine.[8] In dogs receiving high doses over a prolonged period, toxic manifestations such as seizures and stereotyped behavior were observed, which were attributed to the stimulating component of the drug's action on the central nervous system.[8]

| Animal Model | Route of Administration | LD50 |

| Mice | Intravenous | 56 mg/kg |

| Mice | Intraperitoneal | 138 mg/kg |

| Mice | Oral | 680 mg/kg |

| Rats | Oral | 970 mg/kg |

Table 1: Acute Toxicity (LD50) of Metralindole (Inkazan) in Animal Models.[8]

Clinical Studies

Metralindole was indicated for the treatment of various types of depression, particularly those characterized by hypo- and anergic disorders, such as adynamic depression and depression with psychomotor retardation.[3] It was also used for less severe depressions with neurotic and mild hypochondriacal symptoms.

The initial adult dosage was typically 25-50 mg twice daily, with a gradual increase to 150-250 mg per day, divided into 2-3 doses. Due to its stimulating effects, it was recommended to avoid administration in the latter half of the day to prevent sleep disturbances.

Efficacy

While detailed, large-scale, placebo-controlled clinical trial data in the modern sense is not widely published, reports from the time of its use in the Soviet Union and Russia indicated its effectiveness in treating depressive states. Its stimulating component made it particularly suitable for patients with apathy and lack of motivation.

Safety and Tolerability

The side effects of Metralindole were generally reported to be mild and included nausea, dry mouth, and gastric discomfort.[1] Fluctuations in blood pressure and bradycardia were also noted.[1]

Conclusion

Metralindole (Inkazan) represents a significant chapter in the history of psychopharmacology in Russia. As a reversible MAO-A inhibitor, it offered a safer alternative to the irreversible MAOIs of its time. Although it is not widely used today and much of the detailed data from its development and clinical use remain in less accessible Russian-language publications, the available information highlights a thoughtful approach to antidepressant drug design in the Soviet era. Further research into the historical archives of Russian pharmacology may yet provide a more complete picture of this unique antidepressant.

The following diagram illustrates a simplified workflow for the preclinical to clinical development of a drug like Metralindole in the context of Soviet-era pharmaceutical research.

Generalized drug development workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fizmat.rudn.ru [fizmat.rudn.ru]

- 5. elib.utmn.ru [elib.utmn.ru]

- 6. hgs.osi.lv [hgs.osi.lv]

- 7. scribd.com [scribd.com]

- 8. [Toxicological study of the Soviet tetracyclic antidepressant inkazan] - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Safety and Toxicity Profile of Metralindole Hydrochloride: An In-depth Technical Guide

Disclaimer: Publicly available, detailed safety and toxicity data specifically for Metralindole hydrochloride (also known as Inkazan) is scarce. This technical guide is compiled based on available information for its structural and pharmacological analogue, Pirlindole (B1663011), and the general class of Reversible Inhibitors of Monoamine Oxidase A (RIMAs). The information presented herein should be interpreted with the understanding that it is largely an extrapolation and not based on direct, comprehensive studies of this compound.

Introduction

Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA) that was investigated in Russia as a potential antidepressant.[1] It is structurally and pharmacologically related to pirlindole.[1] As a RIMA, its mechanism of action involves the selective and reversible inhibition of the MAO-A enzyme, leading to an increase in the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This guide provides a comprehensive overview of the anticipated safety and toxicity profile of this compound, drawing heavily on data from its analogue, pirlindole, and the broader class of RIMA drugs.

Preclinical Safety and Toxicity Profile

Due to the limited specific data on this compound, the preclinical safety profile is inferred from studies on pirlindole.

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies. For pirlindole, the following LD50 values have been reported:

Table 1: Acute Toxicity of Pirlindole (Analogue of Metralindole)

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 2060 mg/kg | [2] |

| Rat | Intraperitoneal | 185 mg/kg | [2] |

| Mouse | Oral | 450 mg/kg | [2] |

These values suggest a relatively low acute toxicity profile for pirlindole when administered orally.

Chronic toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period. Preclinical studies on pirlindole have indicated that it does not demonstrate dangerous effects at usual therapeutic doses in chronic administration.[3]

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material. Pirlindole has been reported to lack measurable mutagenic or clastogenic properties.[3] A broader survey of marketed pharmaceuticals also lists pirlindole among drugs for which genotoxicity data is available, though specific results are not detailed in the abstract.[4]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Test System: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-) are used.

-

Procedure: The tester strains are exposed to the test article (this compound) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Positive Control: A known mutagen is used as a positive control.

-

Negative Control: A solvent control is used as a negative control.

-

Endpoint: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control suggests mutagenic potential.

Carcinogenicity bioassays are long-term studies designed to evaluate the tumor-forming potential of a substance. Pirlindole has been reported to not possess carcinogenic properties.[3]

Experimental Protocol: Rodent Carcinogenicity Bioassay

-

Test System: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

-

Administration: The test article is administered daily, usually mixed in the feed or by gavage, for the majority of the animal's lifespan (e.g., 2 years).

-

Dose Levels: At least three dose levels are used: a high dose (approaching the maximum tolerated dose), a low dose, and an intermediate dose. A control group receives the vehicle only.

-

Endpoint: At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic (tumor) and non-neoplastic lesions. The incidence of tumors in the treated groups is compared to the control group.

Clinical Safety Profile

The clinical safety of this compound is not well-documented in accessible literature. However, the safety profile of its analogue, pirlindole, has been evaluated in several clinical trials.

A meta-analysis of randomized controlled trials involving 580 participants reported that the most frequently observed adverse events with pirlindole were dry mouth and sleep disturbances.[5] Importantly, no serious adverse events were reported, and there were no significant differences in the overall percentage of patients experiencing any adverse event between pirlindole and other active comparators.[5]

Another study highlighted that the differences in tolerance and safety between pirlindole and a placebo were not statistically significant.[6]

A significant safety concern with older, irreversible MAOIs is the risk of a hypertensive crisis when tyramine-rich foods (like aged cheese) are consumed. RIMAs, including Metralindole, have a much lower potential for this interaction.[3][7] This improved safety is due to the reversible nature of the enzyme inhibition, which allows tyramine (B21549) to displace the drug from MAO-A, leading to its metabolism.[8]

Signaling Pathways and Experimental Workflows

Conclusion

References

- 1. Metralindole - Wikipedia [en.wikipedia.org]

- 2. RTECS NUMBER-UQ3930000-Chemical Toxicity Database [drugfuture.com]

- 3. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pirlindole in the treatment of depression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A double-blind randomized placebo-controlled study of the efficacy and safety of pirlindole, a reversible monoamine oxidase A inhibitor, in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

Metralindole and its Analogs: A Technical Guide on the Potential for Repurposing Monoamine-Targeting Antidepressants as Non-Small Cell Lung Cancer Inhibitors

Disclaimer: There is currently no direct scientific evidence in the public domain to support the use of Metralindole as a potential inhibitor for non-small cell lung cancer (NSCLC). Metralindole, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been primarily investigated as an antidepressant.[1][2] This technical guide will, therefore, focus on the broader classes of compounds to which Metralindole belongs—monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs)—and explore the existing preclinical evidence for their potential application in NSCLC treatment through the lens of drug repurposing.

Introduction: Drug Repurposing in Oncology

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy to accelerate the development of novel cancer treatments.[1][3] Antidepressants, a class of drugs with well-established safety profiles, have garnered interest for their potential anticancer properties.[2][4] This guide synthesizes the preclinical data on MAOIs and TCAs, providing insights into their mechanisms of action, relevant signaling pathways, and experimental validation in the context of lung cancer.

Section 1: Monoamine Oxidase Inhibitors (MAOIs) in Non-Small Cell Lung Cancer

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[5][6] There are two isoforms, MAO-A and MAO-B, and their roles in cancer are complex and sometimes contradictory.

Mechanism of Action and Preclinical Evidence

The expression and role of MAOs in NSCLC are subjects of ongoing research. Some studies suggest that MAO-A is overexpressed in NSCLC and may promote tumor progression by mediating epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[5][7] Inhibition of MAO-A has been shown to suppress the proliferation of NSCLC cells.[8][9] Conversely, other research indicates that MAO-A may act as a tumor suppressor in lung adenocarcinoma by inhibiting aerobic glycolysis.[10]

MAO-B has also been identified as a potential therapeutic target in NSCLC.[11] Its inhibition has been linked to the radiosensitization of NSCLC cells.[11] The anticancer effects of MAOIs may be mediated through the induction of apoptosis and the modulation of key signaling pathways.[6]

Signaling Pathways Implicated in MAOI Anticancer Activity

The anticancer effects of MAOIs in lung cancer models appear to be linked to the modulation of several signaling pathways, primarily through their influence on monoamine metabolism.

-

Dopamine Signaling: Dopamine receptor D2 (DRD2) agonists have been shown to inhibit the growth of NSCLC cells.[12] Activation of DRD2 may suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[12][13] The dopamine signaling pathway has also been implicated in interrupting tumor progression and angiogenesis in NSCLC.[14]

-

Serotonin Signaling: Serotonin (5-hydroxytryptamine, 5-HT) can promote the proliferation of lung cancer cells through its interaction with various serotonin receptors (5-HTRs).[1][15] The expression of certain 5-HTRs is elevated in lung cancer, and serotonin can activate pro-survival pathways such as the PI3K/Akt/mTOR pathway.[1]

-

Norepinephrine Signaling: Catecholamines like norepinephrine can stimulate NSCLC cell proliferation, motility, and resistance to apoptosis through β-adrenergic receptors (β-ARs).[16] This signaling activates downstream pathways including PKA and MAPK.[16][17]

Below is a conceptual workflow for evaluating the anticancer properties of a novel MAO inhibitor.

Caption: A generalized experimental workflow for the preclinical evaluation of a novel MAO inhibitor in NSCLC.

Quantitative Data: In Vitro Efficacy of MAO-A Inhibitors

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of novel MAO-A inhibitors against various NSCLC cell lines at different time points, as reported in a recent study.[18]

| Compound | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| S1 | A549 | 33.37 | 28.51 | 22.93 |

| H1299 | 41.25 | 35.89 | 30.17 | |

| H661 | 55.76 | 49.33 | 42.18 | |

| S2 | A549 | 146.1 | 133.7 | 125.4 |

| H1299 | 155.3 | 141.2 | 132.8 | |

| H661 | 169.8 | 158.4 | 147.6 | |

| S4 | A549 | 208.99 | 197.5 | 188.2 |

| H1299 | 215.4 | 203.9 | 195.1 | |

| H661 | 233.6 | 221.7 | 210.5 | |

| S7 | A549 | 307.7 | 295.3 | 281.9 |

| H1299 | 319.6 | 308.1 | 297.4 | |

| H661 | 341.2 | 329.8 | 315.3 | |

| S10 | A549 | 147.2 | 135.8 | 126.3 |

| H1299 | 158.9 | 146.4 | 137.5 | |

| H661 | 172.5 | 160.1 | 149.8 |

Data extracted from a study by Bardaweel et al.[18]

Experimental Protocols

-

Cell Seeding: NSCLC cells (e.g., A549, H1299) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the MAO inhibitor for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC₅₀ values are calculated using non-linear regression analysis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the MAO inhibitor at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Section 2: Tricyclic Antidepressants (TCAs) in Non-Small Cell Lung Cancer

Tricyclic antidepressants, such as imipramine (B1671792), have also been investigated for their anticancer properties. While much of the research has focused on small cell lung cancer (SCLC), there is emerging evidence of their potential in NSCLC.[2][19][20]

Mechanism of Action and Preclinical Evidence

In SCLC, TCAs have been shown to induce apoptosis by disrupting autocrine survival signals that involve neurotransmitters and their G-protein coupled receptors (GPCRs).[4][19] In NSCLC, the mechanism appears to be different. A study on the TCA imipramine demonstrated that it can suppress NSCLC progression by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[20][21] Imipramine was found to induce both intrinsic and extrinsic apoptosis, inhibit cell migration and invasion, and suppress tumor growth in a xenograft model.[20][22]

Signaling Pathways Implicated in TCA Anticancer Activity in NSCLC

The primary pathway identified for imipramine's anti-NSCLC effects is the EGFR/PKC-δ/NF-κB signaling cascade.[20][21]

References

- 1. mdpi.com [mdpi.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. The Use of Selective Serotonin Reuptake Inhibitor (SSRI) Antidepressants in the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A drug repositioning approach identifies tricyclic antidepressants as inhibitors of small cell lung cancer and other neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased expression of monoamine oxidase A is associated with epithelial to mesenchymal transition and clinicopathological features in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase A Inhibits Lung Adenocarcinoma Cell Proliferation by Abrogating Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. karger.com [karger.com]

- 13. ascopubs.org [ascopubs.org]

- 14. A Little Dopamine Could Go a Long Way in Treating Lung Cancer | The Hormel Institute [hi.umn.edu]

- 15. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity [thno.org]

- 16. β-Adrenergic Signaling in Lung Cancer: A Potential Role for Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A drug repositioning approach identifies tricyclic antidepressants as inhibitors of small cell lung cancer and other neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suppression of EGFR/PKC-δ/NF-κB Signaling Associated With Imipramine-Inhibited Progression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suppression of EGFR/PKC-δ/NF-κB Signaling Associated With Imipramine-Inhibited Progression of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

Metralindole as a Potential Inhibitor of CDK2 and CK2 Holoenzyme: An In-Silico Perspective

Disclaimer: The information presented in this document is based on a computational study and does not include experimentally validated data. The role of Metralindole (B1210286) as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Casein Kinase 2 (CK2) is, at present, a theoretical proposition awaiting laboratory confirmation.

Introduction

Metralindole, a compound previously investigated for its properties as a reversible inhibitor of monoamine oxidase A (RIMA), has recently been identified as a potential multi-targeted inhibitor of key division kinases through a comprehensive in-silico analysis. A 2023 study published in the Brazilian Journal of Biology employed molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, and molecular dynamics simulations to predict the interaction of Metralindole with human CDK2 and the human protein kinase CK2 holoenzyme.[1][2] This guide provides a technical overview of the findings from this computational study, outlining the predicted binding affinities and the methodologies used.

Predicted Binding Affinity and Data

The computational analysis screened a library of 155,888 compounds from the DrugBank database against CDK2 and CK2. Metralindole was identified as a promising candidate based on its predicted binding scores.[1][2] The study suggests that Metralindole fits well into the binding pockets of both kinases, forming stable interactions.

The primary interactions predicted for Metralindole are:

-

With CDK2 (PDB ID: 1AQ1): A Pi-cation bond between a phenyl ring of an amino acid residue (PHE80) and a positively charged nitrogen atom in the Metralindole structure.[2]

-

With CK2 (PDB ID: 1JWH): A hydrogen bond between an amino acid residue (LYS68) and an oxygen atom of Metralindole, along with Pi-Pi stacking between another residue (PHE113) and a benzene (B151609) ring of the ligand.[2]

The key quantitative predictions from this in-silico study are summarized below.

| Target Protein | PDB ID | Docking Score (kcal/mol) | MM/GBSA Score | Predicted Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | 1AQ1 | -5.159 | -37.25 | PHE80 |

| Casein Kinase 2 (CK2) Holoenzyme | 1JWH | -5.99 | -50.09 | LYS68, PHE113 |

Signaling Pathways

The following diagrams illustrate the general signaling pathways of CDK2 and CK2, which are the predicted targets of Metralindole.

Computational Protocols

As the identification of Metralindole as a CDK2/CK2 inhibitor is based on computational methods, the "experimental" protocols involve a series of in-silico techniques.

Molecular Docking

Molecular docking was performed to predict the binding conformation and affinity of Metralindole to the active sites of CDK2 and CK2.

-

Objective: To identify compounds from a large library that could potentially bind to the target kinases and to estimate the strength of this binding (docking score).

-

Procedure:

-

Protein Preparation: The 3D crystal structures of human CDK2 (PDB ID: 1AQ1) and human protein kinase CK2 holoenzyme (PDB ID: 1JWH) were obtained from the Protein Data Bank. Water molecules and existing ligands were removed, and polar hydrogens were added.

-

Ligand Preparation: The 3D structure of Metralindole was obtained from the DrugBank database. The ligand was prepared by assigning appropriate atom types and charges.

-

Docking Simulation: A docking algorithm was used to systematically place the Metralindole molecule into the defined binding site of each kinase. The algorithm sampled numerous possible orientations and conformations.

-

Scoring: Each generated pose was evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score (most favorable) was selected as the predicted binding mode. The docking scores of -5.159 Kcal/mol for CDK2 and -5.99 Kcal/mol for CK2 were reported.[2]

-

ADMET Prediction

ADMET properties were computationally predicted to assess the drug-likeness of Metralindole.

-

Objective: To evaluate the pharmacokinetic and safety profile of Metralindole without laboratory experiments.

-

Procedure: The chemical structure of Metralindole was submitted to computational models that predict properties such as:

-

Absorption: Intestinal absorption, cell permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

-

Excretion: Likelihood of renal or biliary excretion.

-

Toxicity: Potential for cardiotoxicity, mutagenicity, etc.

-

-

Outcome: The study reported that Metralindole showed excellent predicted bioavailability and solubility with no predicted side effects or toxicity.[2]

Molecular Dynamics (MD) Simulation

MD simulations were conducted to analyze the stability of the predicted Metralindole-kinase complexes over time.

-

Objective: To validate the stability of the interactions predicted by molecular docking.

-

Procedure:

-

System Setup: The predicted complexes of Metralindole with CDK2 and CK2 were placed in a simulated aqueous environment.

-

Simulation: The system's dynamics were simulated for a period of 100 nanoseconds, calculating the forces between atoms and their subsequent movements over short time steps.

-

Analysis: The trajectory of the simulation was analyzed to assess the stability of the complex, measuring metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

-

Outcome: The MD simulation confirmed the stability of Metralindole within the binding pockets of both kinases, showing low deviation and fluctuation over the 100ns simulation period.[1][2]

The workflow for this in-silico study is depicted in the diagram below.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for Metralindole Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole hydrochloride is a small molecule inhibitor with demonstrated activity against key cell cycle and signaling kinases. It has been identified as an inhibitor of human cyclin-dependent kinase 2 (CDK2) and protein kinase CK2 (formerly casein kinase II), both of which are implicated in the proliferation and survival of cancer cells.[1] Notably, this compound has shown potential as a therapeutic agent for non-small cell lung cancer.[1] This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments, including methodologies for assessing its biological activity.

Physicochemical Properties and Solubility

Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Source(s) |

| Synonyms | Inkazan, Incasan | [2] |

| Molecular Formula | C₁₅H₁₈ClN₃O | [1][2] |

| Molecular Weight | 291.78 g/mol | [1][2] |

| CAS Number | 53734-79-5 | [1][2] |

| Appearance | Solid powder | [2] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |

| Storage (Solid) | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [2] |

| Stock Solution Storage | Aliquots at -20°C for long-term (months). | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be subsequently diluted to various working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.92 mg of this compound (Mass = 10 mmol/L * 0.001 L * 291.78 g/mol = 0.00292 g).

-

Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

-

Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary, although dissolving in a sterile solvent under aseptic conditions is often sufficient.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired treatment concentration.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile conical tubes or multi-well plates

Methodology:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a CDK2 inhibitor is between 0.1 nM and 10 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Always include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Application: Add the prepared working solutions to your cell cultures and incubate for the desired duration.

Note on Stability in Cell Culture Media: The stability of small molecule inhibitors in cell culture media can be influenced by factors such as the media composition, pH, temperature, and the presence of serum.[5][6][7] It is advisable to prepare fresh working solutions for each experiment.

Signaling Pathways and Experimental Workflow

This compound inhibits CDK2 and CK2, which are involved in critical cellular processes that are often dysregulated in cancer.

CDK2 and CK2 Signaling in Non-Small Cell Lung Cancer

The diagram below illustrates the simplified signaling pathways affected by this compound in the context of non-small cell lung cancer. Inhibition of CDK2 leads to cell cycle arrest at the G1/S transition and can induce apoptosis. CK2 is a pleiotropic kinase that promotes cell proliferation and survival through various pathways, including PI3K/AKT/mTOR and NF-κB signaling.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture setting.

Key Experiments

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-